molecular formula C21H20N2O5 B1255050 (6Z)-6-[[6-[2-(dimethylamino)ethyl]-1,3-benzodioxol-5-yl]methylidene]-[1,3]dioxolo[4,5-g]isoindol-8-one

(6Z)-6-[[6-[2-(dimethylamino)ethyl]-1,3-benzodioxol-5-yl]methylidene]-[1,3]dioxolo[4,5-g]isoindol-8-one

Cat. No.: B1255050
M. Wt: 380.4 g/mol
InChI Key: ZURFNKDWDFKHSG-CHHVJCJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-6-[[6-[2-(dimethylamino)ethyl]-1,3-benzodioxol-5-yl]methylidene]-[1,3]dioxolo[4,5-g]isoindol-8-one is a natural product found in Pseudofumaria, Fumaria parviflora, and other organisms with data available.

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging has emerged as a crucial tool in Alzheimer's disease (AD) research and diagnosis. The development of radioligands like [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) and N-methyl [11C] 2-(4′-methylaminophenyl)-6-hydroxy-benzothiasole (11C-PIB) has significantly advanced our ability to visualize and quantify amyloid plaques in vivo. These imaging agents have been instrumental in distinguishing between mild AD patients and healthy controls. Notably, a robust difference in PIB retention was observed between these groups, correlating with variations in cerebral glucose metabolism and cognitive decline. This technology is pivotal in understanding the pathophysiological mechanisms of amyloid deposition and holds potential for early AD detection and the assessment of anti-amyloid therapies (Nordberg, 2007).

Applications in Synthetic Phenolic Antioxidant Analysis

The detection and analysis of synthetic phenolic antioxidants (SPAs) in environmental samples, like urban and rural indoor dust, is critical for understanding human exposure and potential health risks. Studies have identified several SPA analogues, including novel compounds like AO 246 and AO 44B25, in dust samples. The analysis of these compounds, their concentration levels, and the identification of their transformation products provide essential insights into human exposure patterns. The presence of these antioxidants and their transformation products, such as BHT-Q and BHT-quinol, suggests the need for a comprehensive assessment of exposure risks, considering the simultaneous presence of multiple SPA analogues and their metabolites (Liu et al., 2017).

In Vivo Visualization of Alpha-Synuclein Deposition

The compound 2-[2-(2-dimethylaminothiazol-5-yl)ethenyl]-6-[2-(fluoro)ethoxy]benzoxazole has been instrumental in the in vivo visualization of alpha-synuclein deposition, a key pathological feature of multiple system atrophy (MSA). Positron emission tomography (PET) using carbon-11-labelled versions of this compound has revealed significant deposition in various brain regions associated with MSA. This imaging technique is a promising surrogate marker for monitoring intracellular alpha-synuclein deposition and could be essential for diagnosing and assessing the severity of pathological progression in MSA (Kikuchi et al., 2010).

Properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

(6Z)-6-[[6-[2-(dimethylamino)ethyl]-1,3-benzodioxol-5-yl]methylidene]-[1,3]dioxolo[4,5-g]isoindol-8-one

InChI

InChI=1S/C21H20N2O5/c1-23(2)6-5-12-8-17-18(27-10-26-17)9-13(12)7-15-14-3-4-16-20(28-11-25-16)19(14)21(24)22-15/h3-4,7-9H,5-6,10-11H2,1-2H3,(H,22,24)/b15-7-

InChI Key

ZURFNKDWDFKHSG-CHHVJCJISA-N

Isomeric SMILES

CN(C)CCC1=CC2=C(C=C1/C=C\3/C4=C(C5=C(C=C4)OCO5)C(=O)N3)OCO2

Canonical SMILES

CN(C)CCC1=CC2=C(C=C1C=C3C4=C(C5=C(C=C4)OCO5)C(=O)N3)OCO2

Synonyms

fumaramine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6Z)-6-[[6-[2-(dimethylamino)ethyl]-1,3-benzodioxol-5-yl]methylidene]-[1,3]dioxolo[4,5-g]isoindol-8-one
Reactant of Route 2
Reactant of Route 2
(6Z)-6-[[6-[2-(dimethylamino)ethyl]-1,3-benzodioxol-5-yl]methylidene]-[1,3]dioxolo[4,5-g]isoindol-8-one
Reactant of Route 3
Reactant of Route 3
(6Z)-6-[[6-[2-(dimethylamino)ethyl]-1,3-benzodioxol-5-yl]methylidene]-[1,3]dioxolo[4,5-g]isoindol-8-one
Reactant of Route 4
Reactant of Route 4
(6Z)-6-[[6-[2-(dimethylamino)ethyl]-1,3-benzodioxol-5-yl]methylidene]-[1,3]dioxolo[4,5-g]isoindol-8-one
Reactant of Route 5
Reactant of Route 5
(6Z)-6-[[6-[2-(dimethylamino)ethyl]-1,3-benzodioxol-5-yl]methylidene]-[1,3]dioxolo[4,5-g]isoindol-8-one
Reactant of Route 6
Reactant of Route 6
(6Z)-6-[[6-[2-(dimethylamino)ethyl]-1,3-benzodioxol-5-yl]methylidene]-[1,3]dioxolo[4,5-g]isoindol-8-one

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